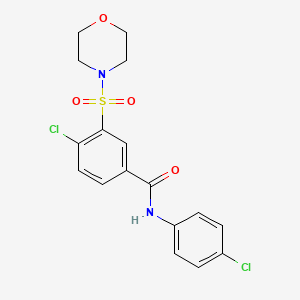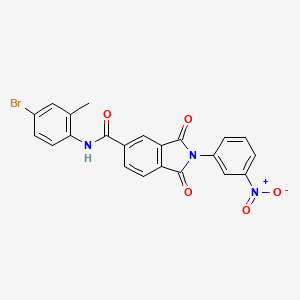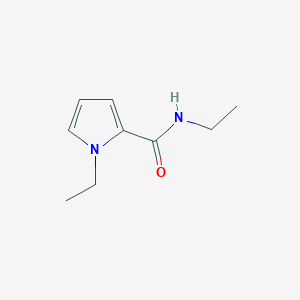
4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a potent inhibitor of a class of enzymes known as heat shock protein 90 (HSP90), which play an important role in the regulation of cellular homeostasis and the response to stress.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide involves the inhibition of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide. 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide is a chaperone protein that plays a critical role in the stabilization and activation of numerous client proteins, many of which are oncogenic. By inhibiting 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide, 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide can lead to the degradation of these client proteins and ultimately result in cancer cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide are primarily related to its inhibition of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide. Inhibition of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide can lead to the degradation of numerous oncogenic client proteins, resulting in cancer cell death. Additionally, inhibition of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to disrupt the activity of other signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide in lab experiments is its potent inhibition of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide. This makes it a useful tool for studying the role of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide in cellular homeostasis and the response to stress. However, one limitation of using this compound is its potential off-target effects, as 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide is involved in the regulation of numerous cellular processes.
Orientations Futures
There are several future directions for the study of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide. One direction is the development of more potent and selective 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide inhibitors for use as anticancer agents. Another direction is the investigation of the potential therapeutic applications of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide inhibition in neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to better understand the off-target effects of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide inhibitors and their potential impact on normal cellular processes.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide is a multi-step process that involves the reaction of several intermediate compounds. The starting material for this synthesis is 4-chlorobenzoic acid, which is first converted to an acid chloride using thionyl chloride. The acid chloride is then reacted with 4-chloroaniline to form the corresponding amide. This amide is then treated with morpholine and sulfonyl chloride to give the final product.
Applications De Recherche Scientifique
4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide has been extensively studied in the field of cancer research due to its ability to inhibit 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide. 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide is a chaperone protein that is overexpressed in many cancer cells and plays a critical role in the stabilization and activation of numerous oncogenic proteins. Inhibition of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide can lead to the degradation of these proteins and ultimately result in cancer cell death. In addition to its potential as an anticancer agent, 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4S/c18-13-2-4-14(5-3-13)20-17(22)12-1-6-15(19)16(11-12)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEGPIZNBRYHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(3-acetylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5970974.png)
![1-(4-ethoxybenzyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5970986.png)
![N-(2,4-difluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5970990.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5971001.png)

![1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5971014.png)
![2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid](/img/structure/B5971018.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B5971025.png)
![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B5971035.png)


![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B5971044.png)
![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}nicotinamide](/img/structure/B5971051.png)
